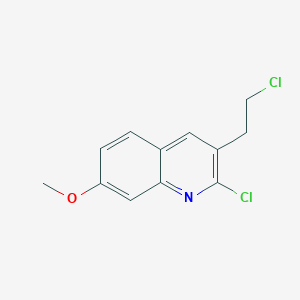

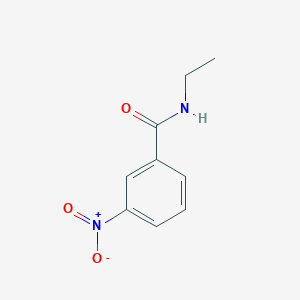

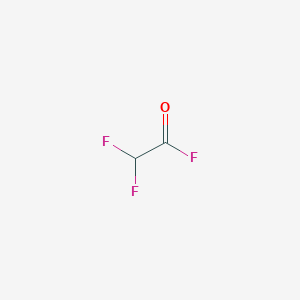

Difluoracetylfluorid

Übersicht

Beschreibung

Difluoroacetyl fluoride is a useful research compound. Its molecular formula is C2HF3O and its molecular weight is 98.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality Difluoroacetyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoroacetyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Difluoracetylfluorid: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei der Erzeugung von Fluorsulfonylradikalen. Diese Radikale sind entscheidend für die Synthese von Sulfonylfluoriden, die weit verbreitete Struktureinheiten in biologisch aktiven Molekülen und synthetischen Zwischenprodukten sind . Die Verwendung von this compound bei der direkten Fluorsulfonierung bietet einen prägnanten und effizienten Ansatz zur Herstellung von Sulfonylfluoriden, wodurch die Synthese verschiedener funktionalisierter Verbindungen verbessert wird.

Chemische Biologie

In der chemischen Biologie spielt This compound eine bedeutende Rolle als reaktive Sonde. Sulfonylfluorid-Elektrophile, die von Verbindungen wie this compound abgeleitet sind, dienen als Kriegsköpfe aufgrund ihres Gleichgewichts zwischen Biokompatibilität und Proteinreaktivität . Es ist bekannt, dass sie verschiedene Aminosäurereste modifizieren, was sie zu wertvollen Werkzeugen für die kovalente Hemmung von Enzymen, die Zielerkennung und die Kartierung von Enzymbindungsstellen macht.

Arzneimittelforschung

This compound: trägt zur Arzneimittelforschung bei, indem es die Entwicklung von fluorhaltigen Glycomimetika ermöglicht. Die Fluorierung von Kohlenhydraten mit Reagenzien wie this compound erhöht die metabolische Stabilität, Bioverfügbarkeit und Proteinbindungsaffinität, was zur Schaffung effektiverer Medikamentenkandidaten führt . Dieser Prozess ist entscheidend für die Optimierung der physikalisch-chemischen Eigenschaften natürlicher Zucker für therapeutische Anwendungen.

Materialwissenschaften

In den Materialwissenschaften wird This compound bei der Herstellung von Fluoridglaskeramiken verwendet. Diese Materialien sind für die mittleren Infrarotphotonik unerlässlich, wo die Steuerung der Kristallisation in Fluoridgläsern aufgrund ihrer geringen Glasbildungsfähigkeit eine große Herausforderung darstellt . This compound kann zur Erzielung einer phasenselektiven Kristallisation beitragen, wodurch die mechanische und chemische Stabilität der Materialien verbessert wird, ohne die optische Leistung zu beeinträchtigen.

Fluorchemie

Das Gebiet der Fluorchemie profitiert von den Synthesemethoden, die This compound verwenden. Es wird bei der Herstellung verschiedener Derivate verwendet, die in der Fluorchemieindustrie Anwendung finden . Die für die Synthese von this compound entwickelten Verfahren zielen darauf ab, die Produktionsprozesse zu vereinfachen, die Reaktionstemperaturen zu senken und die Sicherheit zu verbessern.

Biophysikalische Techniken

Schließlich ist This compound relevant für biophysikalische Techniken wie die differentielle Scanning-Fluorimetrie (DSF). DSF wird in der frühen Phase der Arzneimittelforschung verwendet, um Liganden zu identifizieren, die an Zielproteine binden . Die Technik beruht auf der thermischen Stabilität von Proteinen, die durch das Vorhandensein von this compound beeinflusst werden kann, was sie zu einem leistungsstarken Werkzeug für das Hochdurchsatzscreening in der Arzneimittelentwicklung macht.

Eigenschaften

IUPAC Name |

2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLSHTZUJTXOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381191 | |

| Record name | 2,2-difluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-22-6 | |

| Record name | 2,2-difluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

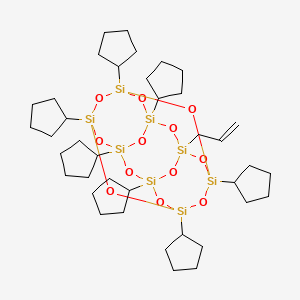

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

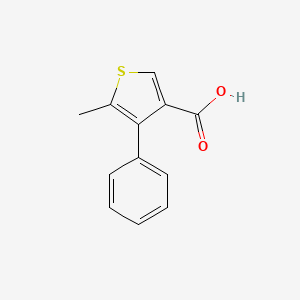

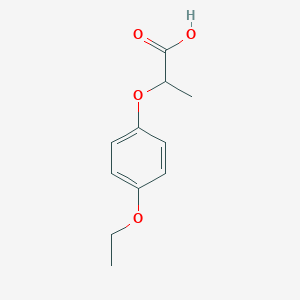

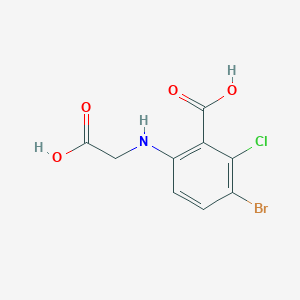

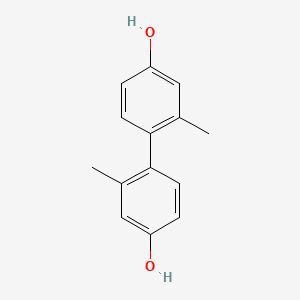

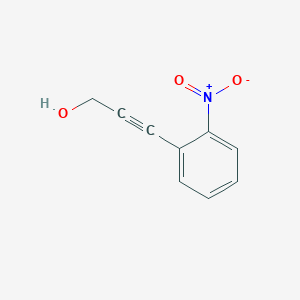

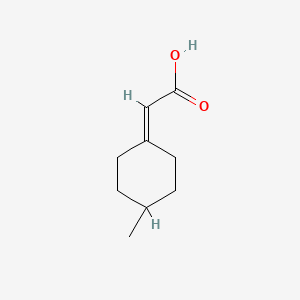

Feasible Synthetic Routes

Q1: What are the main applications of difluoroacetyl fluoride in organic synthesis?

A1: Difluoroacetyl fluoride serves as a valuable building block in synthesizing various fluorinated compounds. One prominent application is in preparing difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters []. It also acts as a precursor for synthesizing perfluoro vinyl ether containing a carboxylic acid group by producing compounds like α-methoxycarbonyl difluoroacetyl fluoride and 3,3,3-trichloro difluoropropionyl fluoride []. Additionally, it plays a crucial role in developing a palladium-catalyzed decarbonylative difluoromethylation reaction for aryl neopentylglycol boronate esters [].

Q2: How is difluoroacetyl fluoride synthesized?

A2: Difluoroacetyl fluoride can be synthesized through a two-step process [, ]. First, dichloroacetyl chloride reacts with hydrofluoric acid in a gaseous phase using a chromium-based catalyst. This reaction yields difluoroacetyl fluoride, which is then hydrolyzed in the subsequent step to obtain difluoroacetic acid.

Q3: What is known about the thermal decomposition of difluoroacetic acid, a product of difluoroacetyl fluoride hydrolysis?

A3: The thermal decomposition of difluoroacetic acid, studied between 254–382 °C using silica, primarily yields carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride []. This decomposition is believed to initiate with the elimination of hydrogen fluoride, followed by the formation of carbon monoxide and formyl fluoride, which then further decomposes.

Q4: Are there any spectroscopic studies on difluoroacetyl fluoride?

A4: Yes, infrared and Raman spectroscopy have been employed to study the conformational stability of difluoroacetyl fluoride []. These studies, combined with normal coordinate analysis, ab initio calculations, and vibrational assignments, provide insights into the molecule's structural features.

Q5: Has the rotational isomerism of difluoroacetyl fluoride been investigated?

A5: Yes, microwave spectroscopy has been used to study the rotational isomerism of difluoroacetyl fluoride []. This research delves into understanding the different spatial arrangements of atoms within the molecule and their relative energies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)